3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
“3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a compound that belongs to the class of quinazoline derivatives . Quinazoline and its derivatives are heterocyclic fused rings that have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazines and 1,2,4-triazolo [4,3-b] [1,2,4]triazines has been achieved from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using different spectroscopic techniques . These techniques include Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are diverse and depend on the specific compound and its substitutions . For instance, some new 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives have shown effectiveness as broad-spectrum antitumors .Scientific Research Applications
Antihistaminic Activity
- A related compound, 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo[4,3-a] quinazolin-5(4H)-ones, exhibited significant H1-antihistaminic activity, as demonstrated through histamine-induced bronchoconstriction studies in guinea pigs (Gobinath, Subramanian, & Alagarsamy, 2015).
Cytotoxicity in Cancer Research
- Quinazoline derivatives have shown cytotoxic and antiproliferative effects against human cancer cell lines, indicating potential applications in cancer treatment. For example, the derivative NTCHMTQ showed significant effects on HeLa and B16 tumor cell lines (Jantová, Letašiová, Ovádeková, & Múčková, 2006).
Synthesis for Polycondensed Heterocycles
- Compounds like partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, closely related to the query compound, have been synthesized for creating polycondensed heterocycles, useful in various chemical applications (Chernyshev et al., 2014).
Antimalarial Agent Research
- 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a compound structurally similar to the query, was studied as a promising antimalarial agent, emphasizing the potential medicinal applications of such compounds (Danylchenko et al., 2018).
Diuretic Activity Research
- Quinazoline derivatives have been prepared as potential diuretic agents, indicating the versatility of these compounds in pharmaceutical applications (Eisa et al., 1996).
Adenosine Receptor Antagonist Research
- The broader class of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines has been identified as potent adenosine receptor antagonists, showcasing their significance in neuropharmacological research (Burbiel et al., 2016).
Fluorescent Properties Research
- Amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties have been synthesized, indicating potential applications in material sciences and bioimaging (Kopotilova et al., 2023).
Mechanism of Action
Future Directions
Quinazoline derivatives, including “3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline”, have potential for further exploration due to their diverse biological properties . Future research could focus on designing and synthesizing new derivatives, investigating their biological activities, and developing them into effective therapeutic agents .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-15-9-8-13(12-16(15)22)18-24-25-19-14-6-2-3-7-17(14)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJSPFIAHCAHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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